

An In-depth Technical Guide to 4-Hydroxy-6-methylnicotinic Acid

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Compound of Interest

Compound Name: 4-Hydroxy-6-methylnicotinic acid

Cat. No.: B1337402

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical protocols for **4-Hydroxy-6-methylnicotinic acid**. This document is intended to serve as a core resource for professionals engaged in chemical research and pharmaceutical development.

Core Properties

4-Hydroxy-6-methylnicotinic acid, also known by its IUPAC name 6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid, is a pyridine derivative.^[1] It presents as a white to off-white solid.^[2]

Table 1: Chemical and Physical Properties of **4-Hydroxy-6-methylnicotinic Acid**

Property	Value	Source(s)
Molecular Formula	C ₇ H ₇ NO ₃	[1][2]
Molecular Weight	153.14 g/mol	[1][2][3]
CAS Number	67367-33-3	[1][2][4][5]
Melting Point	263-265 °C	[2]
Boiling Point (Predicted)	481.1 ± 45.0 °C	[2]
Density (Predicted)	1.393 g/cm ³	[2]
pKa (Predicted)	0.26 ± 0.10	[2]
Appearance	White to off-white solid	[2]
InChI Key	AOJLDZLRTUWFFY-UHFFFAOYSA-N	[1][2]
SMILES	<chem>CC1=CC(=O)C(=CN1)C(=O)O</chem>	[1]
Topological Polar Surface Area	70.42 Å ²	[3]
Hydrogen Bond Donors	2	[3]
Hydrogen Bond Acceptors	3	[3]
Rotatable Bonds	1	[3]

Synthesis and Reactivity

4-Hydroxy-6-methylnicotinic acid serves as a versatile starting material in organic synthesis. One notable application is its use in the synthesis of methyl 4-hydroxy-6-methylnicotinate, a precursor for more complex molecules.[6] The synthesis can be achieved via an esterification reaction.[6]

This protocol is based on the esterification of **4-hydroxy-6-methylnicotinic acid**.[6]

Materials:

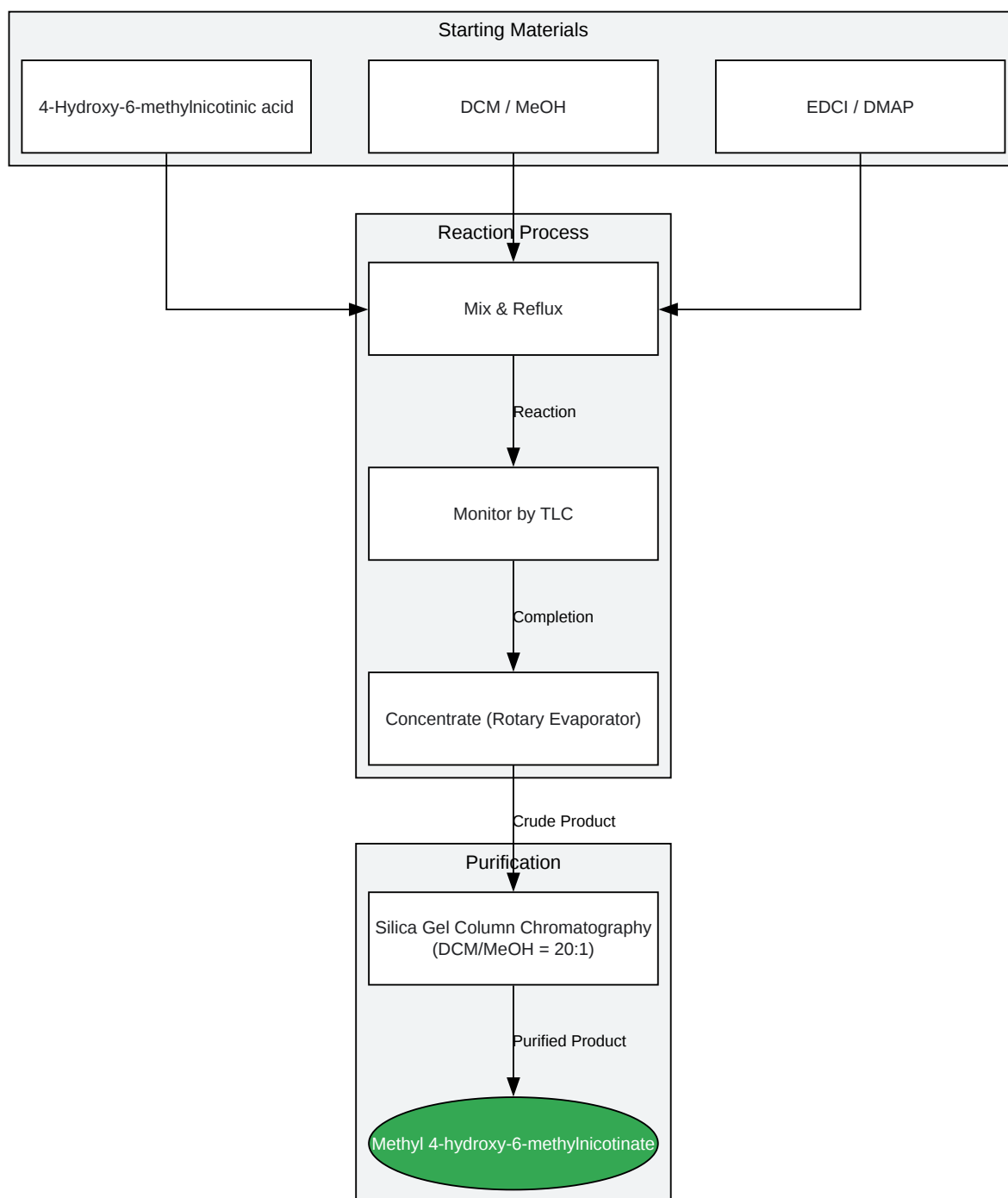
- **4-hydroxy-6-methylnicotinic acid** (200 mmol, 30.6 g)[6]

- Dichloromethane (DCM, 250 mL)[6]
- Methanol (MeOH, 250 mL)[6]
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 220 mmol, 42.2 g)[6]
- 4-Dimethylaminopyridine (DMAP, 10.00 mmol, 1.222 g)[6]
- Silica gel for column chromatography[6]
- Solvents for chromatography (DCM/MeOH, 20:1 by volume)[6]

Procedure:

- A solution of **4-hydroxy-6-methylnicotinic acid** (200 mmol) is prepared in a mixture of DCM (250 mL) and MeOH (250 mL).[6]
- To this solution, EDCI (220 mmol) and DMAP (10.00 mmol) are added at room temperature. [6]
- The resulting mixture is stirred under reflux conditions.[6]
- The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.[6]
- Upon completion, the mixture is concentrated using a rotary evaporator.[6]
- The residue is then purified by silica gel column chromatography, eluting with a DCM/MeOH (20:1) mixture to yield the final product, methyl 4-hydroxy-6-methylnicotinate.[6]

Workflow Diagram:



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Synthesis of Methyl 4-hydroxy-6-methylnicotinate.

Analytical Characterization

The structural elucidation and purity assessment of **4-Hydroxy-6-methylnicotinic acid** and its derivatives are typically performed using standard spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.[6]
- **Acquisition:** Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[6] For the related ester, methyl 4-hydroxy-6-methylnicotinate, characteristic proton signals were observed at δ 8.15, 6.16, 4.80, 3.70, and 2.16 ppm in D₂O.[6] Carbon signals were observed at δ 177.62, 166.19, 150.20, 143.84, 118.60, 114.80, 51.97, and 17.79 ppm.[6]

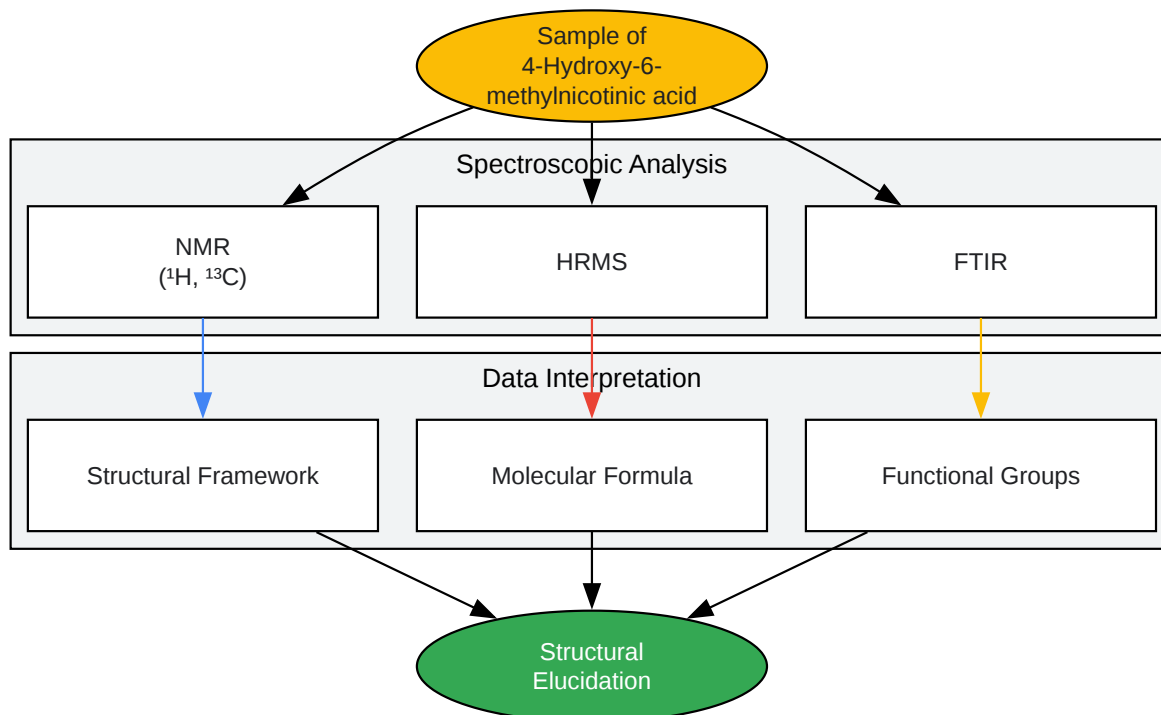
2. Mass Spectrometry (MS):

- **Technique:** High-Resolution Mass Spectrometry (HRMS) with an electrospray interface (ESI) can be used to confirm the molecular formula.
- **Procedure:** A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. The instrument provides a precise mass-to-charge ratio, which can be used to determine the elemental composition.

3. Infrared (IR) Spectroscopy:

- **Technique:** Fourier-Transform Infrared (FTIR) spectroscopy, often using an Attenuated Total Reflectance (ATR) accessory.
- **Procedure:** A small amount of the solid sample is placed directly on the ATR crystal. The resulting spectrum will show characteristic absorption bands for the functional groups present, such as O-H (hydroxyl and carboxylic acid), C=O (carbonyl), and C=C/C=N (aromatic ring) vibrations.

Analytical Workflow Diagram:



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General workflow for spectroscopic analysis.

Safety and Handling

Based on GHS classifications, **4-Hydroxy-6-methylnicotinic acid** is associated with the following hazards:

- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[1]

Applications in Research and Development

4-Hydroxy-6-methylnicotinic acid and its derivatives are valuable intermediates in organic synthesis. For example, the related compound 6-Methylnicotinic acid is known to be an intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) etoricoxib.[7] [8] The functional groups present on the pyridine ring of **4-Hydroxy-6-methylnicotinic acid**—the hydroxyl, methyl, and carboxylic acid groups—allow for a variety of chemical transformations, making it a useful building block for creating libraries of compounds for drug discovery screening. It can also be used in the synthesis of isomeric lanthanide complexes for studying their crystal structure and properties.[4]

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Hydroxy-6-methylnicotinic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1337402#what-are-the-properties-of-4-hydroxy-6-methylnicotinic-acid]

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